An In-depth Technical Guide to the Chemical Properties of 2-(4-Bromobenzyl)isoindoline-1,3-dione
An In-depth Technical Guide to the Chemical Properties of 2-(4-Bromobenzyl)isoindoline-1,3-dione
This technical guide provides a comprehensive overview of the core chemical properties of 2-(4-Bromobenzyl)isoindoline-1,3-dione, tailored for researchers, scientists, and drug development professionals. The document details the compound's physicochemical characteristics, spectral data, synthesis protocols, and potential biological relevance, presenting all quantitative data in structured tables and experimental methodologies with clarity.
Core Chemical Properties
2-(4-Bromobenzyl)isoindoline-1,3-dione is a phthalimide derivative characterized by the presence of a 4-bromobenzyl group attached to the nitrogen atom of the isoindoline-1,3-dione core. This compound serves as a valuable building block in organic synthesis and medicinal chemistry.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀BrNO₂ | [1] |
| Molecular Weight | 316.15 g/mol | [1] |
| CAS Number | 153171-22-3 | [2] |
| Appearance | Colorless solid | [2] |
| Melting Point | 126-129 °C | [2] |
| Boiling Point | Not available | |
| Solubility | Soluble in ethyl acetate and N,N-dimethylformamide (DMF). Recrystallization is possible from a hexane/ethyl acetate mixed solvent. | [2] |
Spectroscopic Data
The structural elucidation of 2-(4-Bromobenzyl)isoindoline-1,3-dione is supported by various spectroscopic techniques.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum provides characteristic signals for the aromatic and benzylic protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 4.80 | s | 2H | -CH₂- | [2] |
| 7.32 | d, J = 7.8 Hz | 2H | Ar-H (bromobenzyl group) | [2] |
| 7.44 | d, J = 8.1 Hz | 2H | Ar-H (bromobenzyl group) | [2] |
| 7.71-7.73 | m | 2H | Ar-H (phthalimide group) | [2] |
| 7.84-7.85 | m | 2H | Ar-H (phthalimide group) | [2] |
Solvent: CDCl₃, Frequency: 300 MHz[2]
¹³C NMR Spectroscopy
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~42 | -CH₂- |
| ~121 | C-Br |
| ~123 | Ar-C (phthalimide) |
| ~129 | Ar-C (bromobenzyl) |
| ~131 | Ar-C (bromobenzyl) |
| ~132 | Ar-C (phthalimide) |
| ~134 | Ar-C (phthalimide) |
| ~136 | Ar-C (bromobenzyl) |
| ~167 | C=O |
Infrared (IR) Spectroscopy
The IR spectrum of 2-(4-Bromobenzyl)isoindoline-1,3-dione is expected to show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2930 | Weak | Aliphatic C-H stretch (-CH₂-) |
| ~1770 | Strong | Asymmetric C=O stretch (imide) |
| ~1715 | Strong | Symmetric C=O stretch (imide) |
| ~1600 | Medium | Aromatic C=C stretch |
| ~1390 | Strong | C-N stretch |
| ~1070 | Strong | C-Br stretch |
Mass Spectrometry
The mass spectrum of 2-(4-Bromobenzyl)isoindoline-1,3-dione would exhibit a molecular ion peak corresponding to its molecular weight. The presence of bromine would be indicated by a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak.
| m/z | Interpretation |
| 315/317 | [M]⁺, Molecular ion peak with bromine isotopes |
| 236 | [M - Br]⁺ |
| 170/172 | [Br-C₇H₆]⁺, Bromobenzyl cation |
| 147 | [C₈H₅NO₂]⁺, Phthalimide fragment |
| 104 | Phthaloyl cation fragment |
| 91 | Tropylium ion from benzyl fragment |
Experimental Protocols
Synthesis of 2-(4-Bromobenzyl)isoindoline-1,3-dione
This protocol describes the synthesis via the reaction of potassium phthalimide with 4-bromobenzyl bromide.
Materials:
-
Potassium phthalimide
-
4-Bromobenzyl bromide
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated saline solution
Procedure: [2]
-
A reaction mixture of 4-bromobenzyl bromide (4.00 g, 16.004 mmol) and potassium phthalimide (3.26 g, 17.61 mmol) in N,N-dimethylformamide (DMF, 10 mL) is prepared in a round-bottom flask.
-
The flask is placed in an oil bath preheated to 100 °C.
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The reaction mixture is stirred for 6 hours.
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After completion, the reaction is cooled to room temperature.
-
The reaction is quenched by the addition of deionized water (100 mL).
-
The mixture is extracted with ethyl acetate (3 x 100 mL).
-
The combined organic phases are washed sequentially with deionized water (100 mL) and saturated saline solution (100 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
Purification:
-
The crude product can be purified by recrystallization from a hexane/ethyl acetate mixed solvent to afford colorless cottony crystals.[2]
Biological Activity and Potential Applications
While specific biological studies on 2-(4-Bromobenzyl)isoindoline-1,3-dione are limited in the reviewed literature, the isoindoline-1,3-dione scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of this class have demonstrated a wide range of activities, including:
-
Anti-inflammatory and Analgesic Effects: Many N-substituted phthalimides have been investigated for their potential to alleviate pain and inflammation.[3]
-
Anticancer Activity: The phthalimide structure is a key component of several anticancer agents, and novel derivatives are continuously being explored for their cytotoxic effects against various cancer cell lines.[4][5]
-
Enzyme Inhibition: Isoindoline-1,3-dione derivatives have been designed as inhibitors for various enzymes, including acetylcholinesterase, which is relevant in the context of Alzheimer's disease.[6]
The presence of the 4-bromobenzyl moiety in 2-(4-Bromobenzyl)isoindoline-1,3-dione provides a site for further functionalization, making it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom can be utilized in various cross-coupling reactions to introduce diverse substituents, allowing for the exploration of structure-activity relationships in drug discovery programs.
References
- 1. 2-(4-bromobenzyl)-1H-isoindole-1,3(2H)-dione | 153171-22-3 [chemicalbook.com]
- 2. Synthesis, anti-inflammatory and analgesic evaluation of certain new 3a,4,9,9a-tetrahydro-4,9-benzenobenz[f]isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
